molecular formula C14H20BrNO B3847062 1-(3-(2-Bromophenoxy)propyl)piperidine

1-(3-(2-Bromophenoxy)propyl)piperidine

Cat. No.: B3847062
M. Wt: 298.22 g/mol
InChI Key: WDXXHZCEGZJNTB-UHFFFAOYSA-N
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Description

1-(3-(2-Bromophenoxy)propyl)piperidine is a piperidine-derived compound featuring a bromophenoxypropyl side chain.

Properties

IUPAC Name

1-[3-(2-bromophenoxy)propyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c15-13-7-2-3-8-14(13)17-12-6-11-16-9-4-1-5-10-16/h2-3,7-8H,1,4-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXXHZCEGZJNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(2-Bromophenoxy)propyl)piperidine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-(2-Bromophenoxy)propyl)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(2-Bromophenoxy)propyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(2-Bromophenoxy)propyl)piperidine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among piperidine derivatives include:

  • Phenoxy substituent position: Ortho (2-bromo) vs. para (4-substituted) groups.
  • Alkyl chain length : Propyl vs. ethyl or extended chains.
  • Additional functional groups : Triazole, sulfinyl, or carbamate moieties.

Table 1: Physicochemical Properties of Selected Piperidine Derivatives

Compound Name Substituent Yield (%) Melting Point (°C) Molecular Weight Key Structural Feature
1-(3-(2-Bromophenoxy)propyl)piperidine 2-Bromophenoxy N/A N/A ~326.24* Ortho-substituted bromophenoxy
1-(3-(4-Chlorophenoxy)propyl)piperidine (23) 4-Chlorophenoxy 54 158–160 337.48 Para-substituted chlorophenoxy
1-[3-(4-tert-Butylphenoxy)propyl]piperidine (DL76) 4-tert-Butylphenoxy N/A N/A 351.44 Bulky tert-butyl group
1-(3-(4-Fluorophenoxy)propyl)piperidine (22) 4-Fluorophenoxy 15 132–136 327.38 Electron-withdrawing fluorine
1-[3-(3-(4-Chlorophenoxy)propoxy)propyl]-3-methylpiperidine (11) 4-Chlorophenoxy + propoxy chain N/A N/A N/A Diether chain for enhanced affinity

*Calculated based on molecular formula C14H20BrNO.

Key Observations :

  • Para-substituted derivatives (e.g., 4-chloro, 4-fluoro) generally exhibit higher synthetic yields (e.g., 54% for compound 23) compared to ortho-substituted analogs .

Pharmacological Activity

Key Observations :

  • Para-chlorophenoxy derivatives (e.g., compound 11) show nanomolar H3R affinity, likely due to optimal steric and electronic interactions .
  • Ortho-substituted bromophenoxy analogs may interact with sigma receptors, as seen in SKF-10,047 derivatives, which induce mydriasis and tachycardia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-(2-Bromophenoxy)propyl)piperidine
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